molecular formula C19H18N6O4 B12345217 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide

5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B12345217
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: OEQRPRBFIKDVKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a structurally complex molecule featuring a 1,2,3-triazole core. Key structural attributes include:

  • N-substituent: A [(2H-1,3-benzodioxol-5-yl)methyl] group, which introduces a benzodioxole moiety known for its metabolic stability and aromatic interactions .
  • 1-position substituent: A [(phenylcarbamoyl)methyl] group, combining a phenyl carbamate linkage with a methyl spacer. This group may modulate solubility and steric effects.

The benzodioxole and phenylcarbamoyl substituents likely require tailored precursors, such as benzodioxolylmethyl azides and propargyl carbamates.

Eigenschaften

Molekularformel

C19H18N6O4

Molekulargewicht

394.4 g/mol

IUPAC-Name

5-amino-1-(2-anilino-2-oxoethyl)-N-(1,3-benzodioxol-5-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C19H18N6O4/c20-18-17(19(27)21-9-12-6-7-14-15(8-12)29-11-28-14)23-24-25(18)10-16(26)22-13-4-2-1-3-5-13/h1-8H,9-11,20H2,(H,21,27)(H,22,26)

InChI-Schlüssel

OEQRPRBFIKDVKM-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(N=N3)CC(=O)NC4=CC=CC=C4)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne.

    Amidation Reaction: The final step involves the coupling of the benzodioxole and triazole intermediates with an amine to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques to ensure the final product’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Conditions for substitution reactions can vary, but often involve the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Triazole compounds are known for their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The specific biological activity of 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide is still under investigation; however, it may exhibit similar properties due to its structural characteristics.

Potential Applications:

  • Antimicrobial Activity : Triazoles have been widely studied for their effectiveness against various pathogens. The structural features of this compound suggest potential antimicrobial properties that warrant exploration.
  • Anticancer Research : Compounds with triazole rings have shown promise in cancer therapy. Research is ongoing to evaluate the efficacy of this specific compound against different cancer cell lines.
  • Anti-inflammatory Agents : Due to the presence of functional groups that can modulate inflammatory pathways, this compound may serve as a basis for developing new anti-inflammatory drugs.
  • Drug Design : The unique structure of 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide positions it well for use as a scaffold in drug design, particularly in creating analogs with enhanced potency and selectivity.

Case Studies and Research Findings

Numerous studies have explored the synthesis and potential applications of triazole derivatives:

StudyFindings
Transition-metal-free synthesis Demonstrated an efficient method for synthesizing 5-amino triazoles using carbodiimides and diazo compounds .
Biological Evaluation Investigated the antimicrobial activity of related triazole compounds, showing promising results against various bacterial strains .
Drug Development Explored the use of triazole scaffolds in designing potent anticancer agents with improved bioavailability and reduced toxicity .

Wirkmechanismus

The mechanism of action of 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares the target compound with structurally related triazole carboxamides, emphasizing substituent variations, physical properties, and synthetic approaches:

Compound Substituents Melting Point (°C) Key Spectral Data Synthesis Highlights Reference
Target Compound: 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide - 5-amino
- N: Benzodioxolylmethyl
- 1: Phenylcarbamoylmethyl
Not reported Expected NMR: Benzodioxole protons (~6.8–7.0 ppm), triazole NH (~8–10 ppm) Likely via CuAAC and carboxamide coupling (analogous to )
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide (3e) - 5-phenyl
- N: Benzodioxolylmethyl
170–173 1H-NMR (CDCl3): δ 7.40–6.80 (aromatic), 5.35 (s, 2H, CH2) CuAAC of benzodioxolylmethyl azide and phenylacetylene, followed by carboxamide formation
5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide - 5-amino
- N: 3-Chlorobenzyl
- 1: 4-Fluorobenzyl
Not reported MS (ESI): [M+H]+ = 390.1 Carbodiimide-mediated amidation (e.g., EDCI/HOBt)
5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide - 5-amino
- N: Benzyl
- 1: 4-Methoxyphenyl
Not reported 1H-NMR: δ 7.30–6.80 (aromatic), 4.55 (s, 2H, CH2) Triazole formation via Huisgen cycloaddition, then amidation
1-(4-Methoxybenzyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide (3h) - 5-phenyl
- N: 4-Methoxybenzyl
209–210 13C-NMR: δ 160.1 (C=O), 114.5–128.0 (aromatic) CuAAC with 4-methoxybenzyl azide, carboxamide coupling

Key Observations:

Substituent Impact on Physical Properties :

  • Benzodioxole-containing compounds (e.g., 3e) exhibit moderate melting points (170–210°C), attributed to aromatic stacking and hydrogen bonding . The target compound’s phenylcarbamoyl group may further elevate its melting point due to additional hydrogen-bonding sites.
  • Halogenated derivatives (e.g., 3d in ) show higher melting points (181–183°C) due to increased polarity .

Synthetic Flexibility :

  • The CuAAC method () is widely used for triazole formation, enabling modular substitution . Carboxamide groups are typically introduced via EDCI/HOBt-mediated coupling () .

Biological Relevance :

  • While biological data for the target compound are unavailable, benzodioxole and phenylcarbamoyl groups are associated with enhanced bioavailability and target binding in related molecules .

Spectral Trends :

  • Benzodioxole protons resonate at δ 6.8–7.0 ppm in 1H-NMR, while carboxamide NH signals appear at δ 8–10 ppm . Halogen substituents (e.g., Cl, F) deshield adjacent protons, shifting signals upfield .

Biologische Aktivität

The compound 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide , with CAS Number 901045-81-6 , is a member of the triazole family known for its diverse biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N6O5C_{21}H_{22}N_{6}O_{5} with a molecular weight of 438.4 g/mol . The structure includes a benzodioxole moiety and a triazole ring, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC21H22N6O5
Molecular Weight438.4 g/mol
CAS Number901045-81-6

Synthesis

The synthesis of 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions including:

  • Formation of the benzodioxole moiety.
  • Introduction of the triazole ring through cycloaddition reactions.
  • Amide bond formation with phenylcarbamoyl groups.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-triazole have shown promising results against:

  • Breast carcinoma (MCF7)
  • Colon carcinoma (HCT116)

In vitro assays demonstrated that certain derivatives possess IC50 values comparable to established chemotherapeutics like cisplatin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens. For example:

  • Staphylococcus aureus : Exhibited minimum inhibitory concentrations (MICs) ranging from 3.9 to 31.5 µg/ml .

The structure-function relationship indicates that modifications in the triazole ring significantly influence antibacterial potency .

Study on Antimicrobial Efficacy

In a study published in the International Journal of Pharmaceutical Sciences, several triazole derivatives were synthesized and tested for their antimicrobial activity. The results showed that compounds with specific substituents on the triazole ring exhibited enhanced activity against gram-positive and gram-negative bacteria. The best-performing compound demonstrated an MIC of 12.5 µg/ml against Enterococcus faecalis .

Cytotoxicity Assessment

Another research effort focused on assessing the cytotoxic effects of this compound against various cancer cell lines. The findings revealed that the compound induced apoptosis in MCF7 cells through caspase activation pathways, highlighting its potential as an anticancer agent .

The mechanism by which 5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-triazole exerts its biological effects is believed to involve:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Disruption of bacterial cell wall synthesis , leading to cell death.

These actions are attributed to the compound's ability to bind selectively to molecular targets within these organisms .

Q & A

Q. Characterization techniques :

  • Melting Point (mp) : Used to assess purity (e.g., analogs with benzodioxole groups exhibit mp ranges of 170–210°C) .
  • NMR Spectroscopy : Key signals include δ 6.8–7.5 ppm (aromatic protons), δ 5.2–5.5 ppm (benzodioxole methylene), and δ 4.0–4.5 ppm (carboxamide NH) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ expected at m/z 424.15) .

Basic: What are the critical spectroscopic markers for identifying this compound in experimental settings?

Answer:
Key spectral features include:

TechniqueKey DataSignificance
¹H NMR δ 5.2–5.5 (s, 2H, benzodioxole CH₂)Confirms benzodioxole moiety .
¹³C NMR δ 147–150 ppm (benzodioxole carbons)Validates aromatic substitution .
IR ~1670 cm⁻¹ (C=O stretch)Indicates carboxamide group .
HRMS m/z 424.15 [M+H]+Matches theoretical molecular weight .

Advanced: How can researchers address low aqueous solubility of this compound for in vivo studies?

Answer:
Methodological strategies :

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, sulfonate) to the phenylcarbamoyl or triazole moieties .
  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for initial solubility screening .
  • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .

Validation : Monitor solubility via UV-Vis spectroscopy and confirm stability using HPLC .

Advanced: How can computational modeling guide the optimization of reaction conditions for this compound?

Answer:
Approach :

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states .
  • Solvent selection : Predict solvent effects on reaction yield via COSMO-RS simulations .
  • Data-driven optimization : Apply machine learning to historical reaction data (e.g., temperature, catalyst loading) to refine conditions .

Case study : Analog synthesis () achieved 75% yield using THF as solvent, aligning with computational predictions .

Advanced: How should conflicting spectral data (e.g., NMR shifts) be resolved during structural analysis?

Answer:
Troubleshooting workflow :

Repeat analysis : Ensure consistent sample preparation (e.g., deuterated solvent, concentration).

2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguish benzodioxole CH₂ from triazole protons) .

Comparative analysis : Cross-reference with published analogs (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide ).

Example : A δ 5.3 ppm singlet initially misassigned to NH was corrected to benzodioxole CH₂ via DEPT-135 .

Advanced: What experimental designs are recommended for evaluating enzyme inhibition activity?

Answer:
Protocol :

  • Target selection : Prioritize kinases or proteases based on structural similarity to known inhibitors (e.g., triazole-carboxamides target ATP-binding pockets) .
  • Assay conditions : Use fluorescence-based assays (e.g., ADP-Glo™) at pH 7.4, 37°C, with 1–10 µM compound .
  • Controls : Include staurosporine (positive control) and DMSO vehicle (negative control).

Data interpretation : Calculate IC₅₀ values and compare to SAR trends (e.g., electron-withdrawing groups on phenyl enhance activity) .

Basic: How stable is this compound under varying pH and temperature conditions?

Answer:
Stability assessment :

ConditionStability OutcomeMethod
pH 2–6 Degradation <5% over 24h (HPLC)Simulated gastric fluid .
pH 7–8 Stable (no degradation)Phosphate buffer, 37°C .
60°C 10% decomposition after 48hAccelerated stability testing .

Storage recommendation : -20°C in anhydrous DMSO .

Advanced: How can structure-activity relationship (SAR) studies improve bioactivity?

Answer:
SAR strategies :

  • Substituent variation : Modify the phenylcarbamoyl group (e.g., 4-F, 4-Br) to enhance target binding .
  • Triazole substitution : Introduce methyl or amino groups to modulate steric and electronic effects .

Case study : Analogs with 4-fluorophenyl showed 3-fold higher kinase inhibition than parent compound .

Validation : Pair molecular docking (e.g., AutoDock Vina) with in vitro assays to prioritize derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.